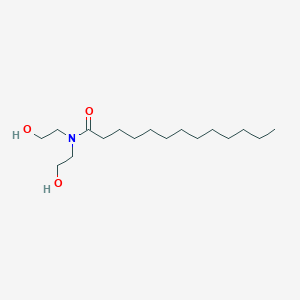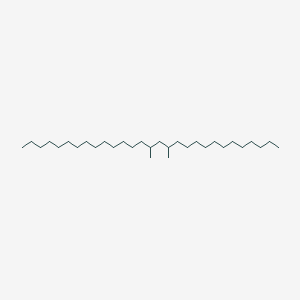
13,15-Dimethylnonacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,15-Dimethylnonacosane is a chemical compound with the molecular formula C31H64. It is a type of hydrocarbon, specifically an alkane, characterized by its long carbon chain and the presence of two methyl groups at the 13th and 15th positions. This compound is part of a broader class of dimethyl-branched alkanes, which are often found in natural sources such as plant waxes and insect cuticles .
Vorbereitungsmethoden
The synthesis of 13,15-Dimethylnonacosane can be achieved through various synthetic routes. One common method involves the alkylation of a suitable precursor with methyl groups at the desired positions. This process typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the precursor, followed by the addition of methyl iodide (CH3I) to introduce the methyl groups . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of unsaturated precursors or the use of organometallic reagents to achieve the desired methylation.
Analyse Chemischer Reaktionen
13,15-Dimethylnonacosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones at the methylated positions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), converting any unsaturated intermediates back to the fully saturated alkane.
Wissenschaftliche Forschungsanwendungen
13,15-Dimethylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and behaviors of long-chain hydrocarbons, including their phase transitions and interactions with other molecules.
Biology: This compound is found in the cuticular waxes of insects and plants, where it plays a role in waterproofing and protection against environmental stressors.
Medicine: Research into the biological activities of this compound and related compounds may lead to the development of new pharmaceuticals or bioactive agents.
Wirkmechanismus
The mechanism of action of 13,15-Dimethylnonacosane in biological systems involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In insects, it may act as a pheromone by binding to specific receptors on the antennae, triggering behavioral responses such as mating or aggregation .
Vergleich Mit ähnlichen Verbindungen
13,15-Dimethylnonacosane can be compared with other dimethyl-branched alkanes, such as:
13,17-Dimethylnonacosane: Similar in structure but with methyl groups at the 13th and 17th positions, affecting its physical properties and biological activities.
3,11-Dimethylnonacosane: Found in insect cuticles and known for its role in chemical communication as a sex pheromone.
5,11-Dimethylnonacosane: Another variant with different methyl group positions, leading to unique interactions and functions in biological systems.
Each of these compounds has unique properties and applications, highlighting the importance of methyl group positioning in determining the behavior and utility of long-chain hydrocarbons.
Eigenschaften
CAS-Nummer |
76275-82-6 |
|---|---|
Molekularformel |
C31H64 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
13,15-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-31(4)29-30(3)27-25-23-21-19-16-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
InChI-Schlüssel |
FQODZRQUAUIXRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)CC(C)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


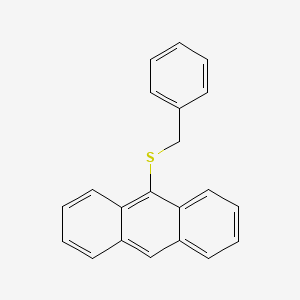
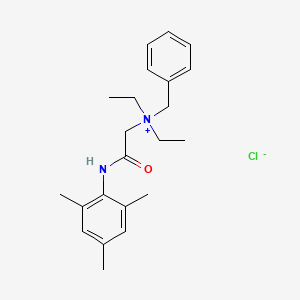
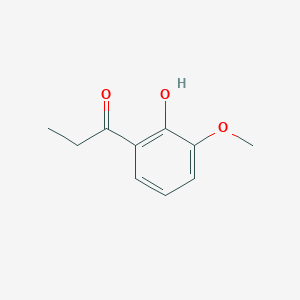


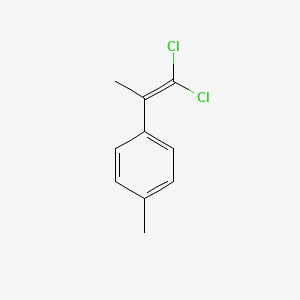

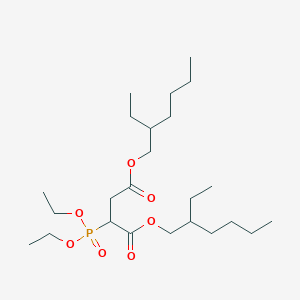
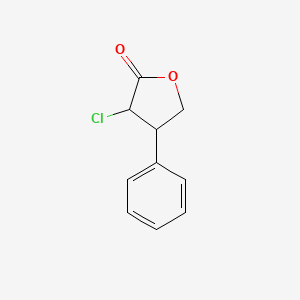
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)

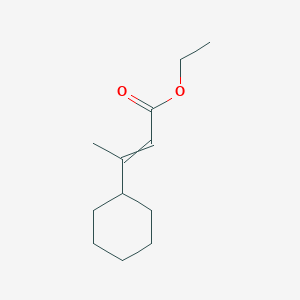
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
